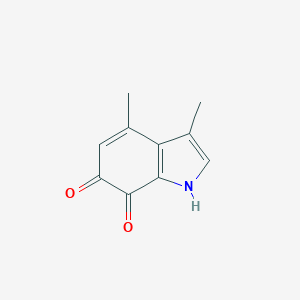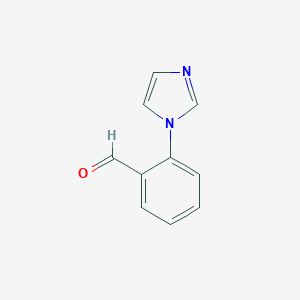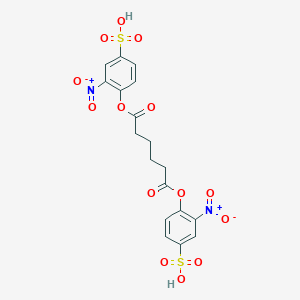
2,5-Di-O-benzylmyoinositol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Di-O-benzylmyoinositol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of myoinositol, which is a naturally occurring sugar alcohol found in many foods and is known for its health benefits. The synthesis of 2,5-Di-O-benzylmyoinositol has been achieved through various methods, and it has been found to have several biochemical and physiological effects.
Applications De Recherche Scientifique
2,5-Di-O-benzylmyoinositol has been found to have potential applications in various fields of scientific research. One of the most significant applications is in the field of cancer research. Studies have shown that 2,5-Di-O-benzylmyoinositol has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to enhance the effectiveness of chemotherapy drugs when used in combination with them.
Another area of research where 2,5-Di-O-benzylmyoinositol has shown potential is in the treatment of diabetes. Studies have shown that this compound can improve insulin sensitivity and glucose tolerance in animal models of diabetes. It has also been found to reduce the levels of blood glucose and insulin in these animals.
Mécanisme D'action
The mechanism of action of 2,5-Di-O-benzylmyoinositol is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and glucose metabolism. It has also been found to activate certain signaling pathways that are involved in the regulation of insulin sensitivity and glucose uptake.
Effets Biochimiques Et Physiologiques
2,5-Di-O-benzylmyoinositol has several biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. It has also been found to reduce the levels of certain inflammatory cytokines, which are involved in the development of cancer and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,5-Di-O-benzylmyoinositol in lab experiments is its ability to inhibit the growth of cancer cells and enhance the effectiveness of chemotherapy drugs. It also has the potential to improve insulin sensitivity and glucose tolerance in animal models of diabetes. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 2,5-Di-O-benzylmyoinositol. One of the most significant directions is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of its potential applications in other fields of research, such as neurodegenerative diseases and cardiovascular diseases. Further studies are also needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Conclusion
In conclusion, 2,5-Di-O-benzylmyoinositol is a compound that has shown significant potential in various fields of scientific research. Its synthesis has been achieved through various methods, and it has been found to have several biochemical and physiological effects. It has potential applications in cancer research and diabetes treatment, and further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of 2,5-Di-O-benzylmyoinositol has been achieved through various methods. One of the most commonly used methods is the benzyl protection method, which involves the reaction of myoinositol with benzyl chloride in the presence of a base such as sodium hydroxide. The benzylated myoinositol is then reacted with benzyl bromide in the presence of a catalyst such as palladium on carbon to yield 2,5-Di-O-benzylmyoinositol.
Propriétés
Numéro CAS |
141040-66-6 |
|---|---|
Nom du produit |
2,5-Di-O-benzylmyoinositol |
Formule moléculaire |
C20H24O6 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
(1R,2R,4S,5S)-3,6-bis(phenylmethoxy)cyclohexane-1,2,4,5-tetrol |
InChI |
InChI=1S/C20H24O6/c21-15-17(23)20(26-12-14-9-5-2-6-10-14)18(24)16(22)19(15)25-11-13-7-3-1-4-8-13/h1-10,15-24H,11-12H2/t15-,16+,17-,18+,19?,20? |
Clé InChI |
UCJKCSNAJUPHIM-ZNXRSXASSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC2[C@@H]([C@H](C([C@H]([C@@H]2O)O)OCC3=CC=CC=C3)O)O |
SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(C2O)O)OCC3=CC=CC=C3)O)O |
SMILES canonique |
C1=CC=C(C=C1)COC2C(C(C(C(C2O)O)OCC3=CC=CC=C3)O)O |
Synonymes |
2,5-di-O-benzyl-myo-inositol 2,5-di-O-benzylmyoinositol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















